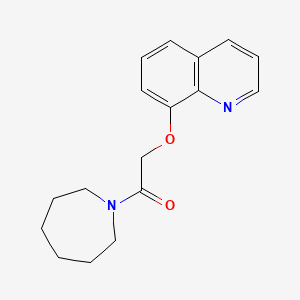
1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone, commonly known as PQOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PQOE is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to possess a range of biological activities, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The exact mechanism of action of PQOE is not fully understood. However, it is believed that PQOE interacts with certain proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
PQOE has been found to possess a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. PQOE has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PQOE has several advantages as a research tool. It is highly selective for certain metal ions, making it a useful probe for detecting these ions in biological samples. It is also relatively easy to synthesize, making it readily available for research purposes. However, PQOE has some limitations as well. It is not very stable, and its fluorescence properties can be affected by changes in pH and temperature.
Direcciones Futuras
There are several future directions for research on PQOE. One area of research is the development of new fluorescent probes based on PQOE. Researchers are also exploring the use of PQOE as a potential therapeutic agent for the treatment of various diseases. Additionally, there is interest in studying the interactions between PQOE and other proteins and enzymes in the body to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of PQOE involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing PQOE involves the reaction of 2-chloroquinoline-8-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-bromoethanol to yield PQOE.
Aplicaciones Científicas De Investigación
PQOE has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. PQOE has been found to selectively bind to certain metal ions such as copper, zinc, and cadmium, making it a useful tool for detecting these ions in biological samples.
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUMYKUKHZDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)





![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)

![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)